molecular formula C14H10N2O2S B3087849 2-(Phenylsulfonyl)quinoxaline CAS No. 117764-55-3

2-(Phenylsulfonyl)quinoxaline

Cat. No.: B3087849
CAS No.: 117764-55-3
M. Wt: 270.31 g/mol
InChI Key: IDBUXQFPKWFHLM-UHFFFAOYSA-N
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Description

2-(Phenylsulfonyl)quinoxaline is an organic compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused with a pyrazine ring. The phenylsulfonyl group attached to the quinoxaline core enhances its chemical properties, making it a valuable compound in various scientific fields.

Mechanism of Action

While the specific mechanism of action for 2-(Phenylsulfonyl)quinoxaline is not mentioned in the search results, quinoxaline derivatives have been used in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials .

Safety and Hazards

Quinoxaline is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as Acute toxicity, Oral (Category 3), H301; Acute toxicity, Inhalation (Category 3), H331; Acute toxicity, Dermal (Category 3), H311 .

Future Directions

The C2 sulfonylation of quinoxalinones via a metal-free oxidative S–O cross-coupling strategy for synthesizing 2-sulfonyloxylated quinoxalines has been established . This method effectively solved the long-standing problems in the C2 transformation of quinoxalinones via a metal-free oxidative O–S coupling strategy . This could pave the way for further development in the wide spectrum of its biological importance .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Phenylsulfonyl)quinoxaline typically involves the condensation of aromatic 1,2-diamines with 1,2-dicarbonyl compounds. This reaction is often carried out in refluxing ethanol or acetic acid for several hours, yielding the desired product in moderate to high yields .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(Phenylsulfonyl)quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 2-(Phenylsulfonyl)quinoxaline is unique due to the presence of the phenylsulfonyl group, which enhances its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-(benzenesulfonyl)quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2S/c17-19(18,11-6-2-1-3-7-11)14-10-15-12-8-4-5-9-13(12)16-14/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDBUXQFPKWFHLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=NC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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